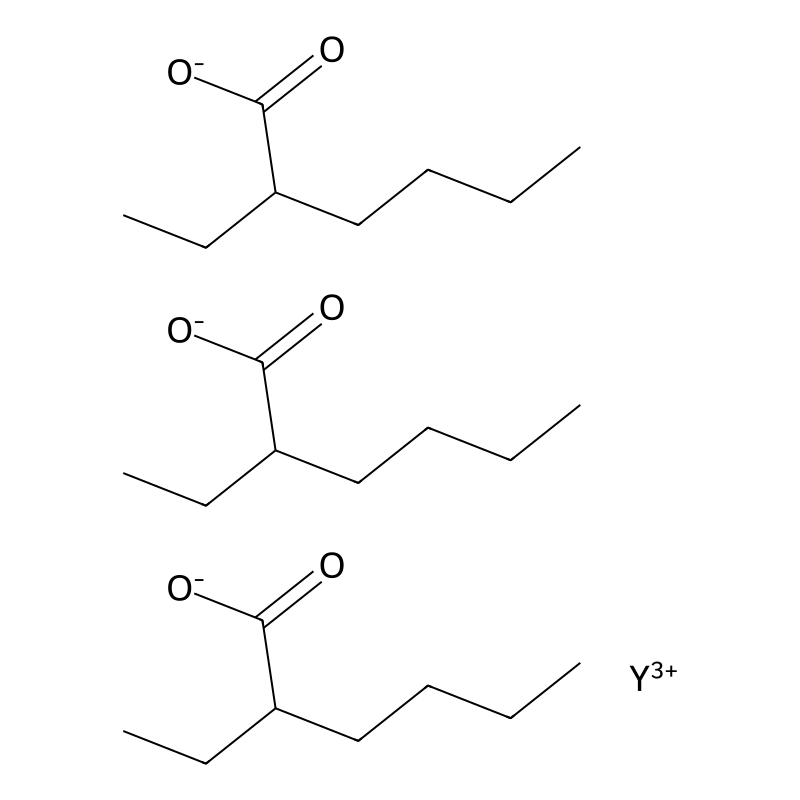

Yttrium(III) 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Yttrium(III) 2-ethylhexanoate is an organometallic yttrium source valued for its high solubility in non-aqueous, organic solvents. This property makes it a key precursor for fabricating yttrium-containing materials via solution-based deposition techniques like spin-coating, metal-organic decomposition (MOD), and combustion chemical vapor deposition (CCVD). Unlike inorganic yttrium salts, its long-chain carboxylate ligands ensure compatibility with organic solvent systems and other metal-organic compounds, which is critical for producing homogeneous, multi-element thin films and nanopowders.

References

- [1] Caron, A., et al. (2020). YSZ coatings on metallic substrates by MOD. Journal of the European Ceramic Society, 40(15), 5858-5867.

- [2] Stollberg, D. W., et al. (2005). Nanohardness and fracture toughness of combustion chemical vapor deposition deposited yttria stabilized zirconia–alumina films. Thin Solid Films, 483(1-2), 143-149.

- [3] Marchal, J., et al. (2004). Yttrium Aluminum Garnet Nanopowders Produced by Liquid-Feed Flame Spray Pyrolysis (LF-FSP) of Metalloorganic Precursors. Chemistry of Materials, 16(5), 822-831.

- [4] Yttrium 2-Ethylhexanoate Solution. American Elements.

- [5] Jain, R., et al. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews, 36(11), 1770-1787.

- [6] Galy, P., et al. (2004). Use of cerium ethylhexanoate solutions for preparation of CeO2 buffer layers by spin coating. Materials Science and Engineering: B, 109(1-3), 185-189.

- [7] Liden, E. (2004). Mixed-metal oxide particles by liquid feed flame spray pyrolysis of oxide precursors in oxygenated solvents. EP1476397A1.

Direct substitution of Yttrium(III) 2-ethylhexanoate with inorganic salts like yttrium nitrate or yttrium acetate is unfeasible for solution-based synthesis routes. Inorganic salts are insoluble in common organic solvents such as toluene, xylene, or THF, which are required for metal-organic decomposition (MOD) and spin-coating formulations. This insolubility prevents the formation of the homogeneous, stable, and stochiometrically precise precursor solutions necessary for creating high-quality, uniform thin films. The 2-ethylhexanoate ligand is specifically chosen to confer organic solubility and to ensure miscibility with other metal-organic precursors (e.g., zirconium 2-ethylhexanoate for YSZ), a critical processability advantage that inorganic salts cannot provide.

References

- [1] Liden, E. (2004). Mixed-metal oxide particles by liquid feed flame spray pyrolysis of oxide precursors in oxygenated solvents. EP1476397A1.

- [2] Galy, P., et al. (2004). Use of cerium ethylhexanoate solutions for preparation of CeO2 buffer layers by spin coating. Materials Science and Engineering: B, 109(1-3), 185-189.

- [3] Stollberg, D. W., et al. (2005). Nanohardness and fracture toughness of combustion chemical vapor deposition deposited yttria stabilized zirconia–alumina films. Thin Solid Films, 483(1-2), 143-149.

- [4] Marchal, J., et al. (2004). Yttrium Aluminum Garnet Nanopowders Produced by Liquid-Feed Flame Spray Pyrolysis (LF-FSP) of Metalloorganic Precursors. Chemistry of Materials, 16(5), 822-831.

Enables Homogeneous Multi-Metal Precursor Solutions via Organic Solvent Solubility

Yttrium(III) 2-ethylhexanoate is readily soluble in organic solvents like toluene, a critical requirement for producing yttria-stabilized zirconia (YSZ) coatings via solution deposition. This contrasts sharply with inorganic precursors like yttrium nitrate, which are insoluble in such non-polar solvents. The use of a 2-ethylhexanoate system allows for the creation of stable, homogeneous solutions containing both yttrium and zirconium precursors, which is fundamental for achieving uniform stoichiometry in the final mixed-oxide film.

| Evidence Dimension | Solubility in Toluene |

| Target Compound Data | Soluble; enables formulation of homogeneous Y/Zr precursor solutions for YSZ coatings. |

| Comparator Or Baseline | Yttrium Nitrate: Insoluble. |

| Quantified Difference | Qualitatively enables a process route not possible with inorganic salts. |

| Conditions | Precursor solution formulation for metal-organic decomposition (MOD) or combustion chemical vapor deposition (CCVD) of YSZ films. |

This solubility is the primary reason for selecting this compound for any application requiring co-deposition of yttrium with other metals from a common organic solvent.

Facilitates Lower Temperature Oxide Conversion Compared to Other Carboxylates

In the synthesis of Yttrium Iron Garnet (YIG), thermogravimetric analysis (TGA) shows the organic components of yttrium 2-ethylhexanoate decompose at temperatures higher than those for iron 2-ethylhexanoate. However, compared to other potential organic precursors like propionates or methoxyacetates, which can require higher calcination temperatures or result in multiphasic products, the 2-ethylhexanoate system provides a reliable route to phase-pure oxides after calcination. For example, YAG synthesis from 2-ethylhexanoate precursors yields phase-pure Y3Al5O12 after calcination at 900 °C. This controlled, lower-temperature decomposition is crucial for preventing unwanted phase separation and excessive grain growth in the final ceramic material.

| Evidence Dimension | Temperature for Phase-Pure Oxide Formation |

| Target Compound Data | Enables formation of phase-pure YAG at 900 °C. |

| Comparator Or Baseline | Precursor systems using nitrates or alternative carboxylates often require higher temperatures (>1000-1300 °C) or result in intermediate phases like YAlO3. |

| Quantified Difference | Potentially 100-400 °C lower calcination temperature compared to some alternative precursor routes. |

| Conditions | Calcination of a dried gel precursor for the synthesis of Yttrium Aluminum Garnet (YAG) nanopowder. |

Lower processing temperatures reduce energy costs, minimize thermal stress on substrates, and provide better control over nanoparticle morphology and sintering.

Precursor of Choice for High-Quality YSZ Films by Combustion Chemical Vapor Deposition (CCVD)

Yttrium(III) 2-ethylhexanoate, in combination with its zirconium counterpart, is a validated precursor for depositing high-quality, dense YSZ films using CCVD. Studies demonstrate the successful formation of cubic fluorite YSZ structures on substrates at temperatures between 900-1100°C using these precursors dissolved in toluene. The use of 2-ethylhexanoates is explicitly cited as a requirement for producing good YSZ coatings via this and related flame spray pyrolysis methods, a result not readily achieved with other precursors like acetylacetonates or inorganic salts under similar conditions.

| Evidence Dimension | Film Quality and Phase Purity |

| Target Compound Data | Produces dense films with the desired cubic (c) fluorite structure for 8-12% yttria doping. |

| Comparator Or Baseline | Alternative precursors (e.g., nitrates) are incompatible with the CCVD process solvent, while others like acetylacetonates may have different decomposition kinetics affecting film growth and quality. |

| Quantified Difference | Enables a validated process for high-quality cubic YSZ films. |

| Conditions | Combustion Chemical Vapor Deposition (CCVD) at 900-1100°C using a toluene-based precursor solution. |

For researchers and engineers using CCVD or flame spray pyrolysis, this compound is a proven raw material for fabricating functional YSZ ceramic coatings.

Fabrication of Yttria-Stabilized Zirconia (YSZ) Films for Solid Oxide Fuel Cells and Thermal Barriers

This compound is the right choice when preparing YSZ precursor solutions for solution-based deposition methods like MOD, spin-coating, or CCVD. Its solubility in organic solvents and its proven compatibility with zirconium 2-ethylhexanoate allows for the creation of homogeneous, single-source precursor cocktails essential for depositing dense, phase-pure YSZ electrolyte layers or thermal barrier coatings.

Synthesis of Multi-Element Oxide Nanopowders (e.g., YAG, YIG)

For producing complex oxide nanopowders like Yttrium Aluminum Garnet (YAG) or Yttrium Iron Garnet (YIG) via sol-gel or flame spray pyrolysis, Yttrium(III) 2-ethylhexanoate is selected for its ability to form clear, stable, and miscible solutions with other metal-organic precursors. This ensures atomic-level mixing of the constituent metals, leading to enhanced chemical homogeneity and lower crystallization temperatures compared to routes starting from mixed inorganic salts.

Development of Buffer Layers for High-Temperature Superconductors

As a precursor for yttrium-containing buffer layers (e.g., Y2O3) in coated conductors, this compound's processability via MOD is a key advantage. The ability to spin-coat a uniform layer from a stable organic solution allows for precise control over film thickness and quality, which is critical for subsequent epitaxial growth of the superconducting layer.

References

- [1] Liden, E. (2004). Mixed-metal oxide particles by liquid feed flame spray pyrolysis of oxide precursors in oxygenated solvents. EP1476397A1.

- [2] Stollberg, D. W., et al. (2005). Nanohardness and fracture toughness of combustion chemical vapor deposition deposited yttria stabilized zirconia–alumina films. Thin Solid Films, 483(1-2), 143-149.

- [3] Marchal, J., et al. (2004). Yttrium Aluminum Garnet Nanopowders Produced by Liquid-Feed Flame Spray Pyrolysis (LF-FSP) of Metalloorganic Precursors. Chemistry of Materials, 16(5), 822-831.

- [4] Gholizadeh, A. (2017). Structural and Magnetic Study of Metallo-Organic YIG Powder Using 2-ethylhexanoate Carboxylate Based Precursors. Journal of Superconductivity and Novel Magnetism, 30, 3133–3139.

- [5] Jain, R., et al. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews, 36(11), 1770-1787.

- [6] Chi, Y. K., et al. (1991). Characteristics of oxide thin films from carboxylate precursors. Journal of Materials Research, 6(8), 1736-1743.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant